4,4'-(9H-Fluorene-9,9-diyl)bis(N-methylaniline)
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Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline): is an organic compound with the molecular formula C27H24N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two N-methylaniline groups attached to the fluorene core. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with N-methylaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted with various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is used as a building block in the synthesis of various organic compounds. It is employed in the development of novel materials with unique electronic and optical properties.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities. It can be used as a probe to investigate the binding sites of proteins and other biomolecules.
Medicine: In medicinal chemistry, 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) involves its interaction with specific molecular targets. In electronic applications, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with proteins or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound has similar structural features but contains fluorine atoms, which can influence its electronic properties.
9,9-Bis(4-hydroxyphenyl)fluorene: This compound contains hydroxyl groups, making it more hydrophilic and potentially altering its reactivity.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound has carbazole groups, which can enhance its photophysical properties.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is unique due to its specific combination of N-methylaniline groups and the fluorene core. This structure imparts distinct electronic and optical properties, making it valuable for various applications in materials science and organic electronics.
Properties
CAS No. |
107934-56-5 |
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Molecular Formula |
C27H24N2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-methyl-4-[9-[4-(methylamino)phenyl]fluoren-9-yl]aniline |
InChI |
InChI=1S/C27H24N2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18,28-29H,1-2H3 |
InChI Key |
WINGACDUUPIWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)NC |
Origin of Product |
United States |
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